molecular formula C14H20BrN3O B13695609 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide

Cat. No.: B13695609
M. Wt: 326.23 g/mol
InChI Key: NKAGWYIMFXMKGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Piperazine-Based Pharmacophores

Piperazine’s journey from a simple heterocyclic amine to a pharmacophoric mainstay began with its identification in natural alkaloids, though synthetic derivatives now dominate therapeutic applications. By the mid-20th century, piperazine’s versatility became evident through its incorporation into antihistamines and anthelmintics. The molecule’s tetrahedral nitrogen atoms and chair-like conformation allowed for tunable basicity (pK~a~ ≈ 9.5–10.5), making it ideal for modulating solubility and membrane permeability.

A paradigm shift occurred with the approval of imatinib (Glivec®) in 2001, where a piperazine ring enhanced binding to the BCR-ABL kinase domain. Analysis of FDA-approved drugs between 2010–2025 shows that 18% of small-molecule therapeutics contain piperazine, primarily substituted at the N1 and N4 positions. However, recent efforts focus on carbon-substituted variants to explore uncharted chemical space. For instance, C2-methylpiperazine derivatives exhibit improved metabolic stability compared to their N-alkyl counterparts, as demonstrated in kinase inhibitor optimizations.

Table 1: Therapeutic Applications of Representative Piperazine-Containing Drugs

Drug Name Therapeutic Area Piperazine Substitution Target Protein
Imatinib Oncology N1-methyl BCR-ABL kinase
Sildenafil Urology N4-ethyl PDE5 enzyme
Ciprofloxacin Infectious Disease C6-fluoro DNA gyrase
Vortioxetine Psychiatry C3-thiophene Serotonin transporter

The structural evolution of piperazine derivatives reflects three key design principles:

  • Bioisosteric Replacement : Piperazine often substitutes for morpholine or piperidine to reduce hERG channel liability while maintaining target affinity.
  • Conformational Restriction : Bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane) enforce specific dihedral angles, enhancing selectivity for G protein-coupled receptors.
  • Prodrug Strategies : N-acyloxyalkyl-piperazines improve oral absorption, as seen in antivirals like baloxavir marboxil.

Role of Benzamide Moieties in Bioactive Compound Design

Benzamide’s planar aromatic ring and amide linkage provide a dual function: serving as a hydrogen-bond acceptor/donor system and enabling π-π stacking interactions with tyrosine or histidine residues. In 4-bromo-N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide, the bromine atom at the para position introduces steric and electronic effects that modulate target engagement. Quantum mechanical calculations reveal that the benzamide carbonyl (C=O) exhibits a dipole moment of ~3.5 D, facilitating interactions with polar binding pockets.

Recent studies highlight benzamide’s role in epigenetic modulation. For example, histone deacetylase (HDAC) inhibitors such as entinostat employ benzamide to chelate zinc ions in the enzyme’s active site. Similarly, in glioblastoma models, benzamide derivatives like compound L19 demonstrate submicromolar IC~50~ values by inhibiting the p16^INK4a^-CDK4/6-pRb pathway, inducing G1 cell cycle arrest.

Table 2: Biological Activities of Benzamide-Containing Compounds

Compound Target Pathway Biological Effect Potency (IC~50~)
L19 p16-CDK4/6-pRb Glioblastoma cell cycle arrest 0.15 μM
Entinostat HDAC1/3 Histone acetylation upregulation 0.3 μM
AMC-01 FtsZ polymerization Antibacterial (MDR strains) 12.43 μM

Properties

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

IUPAC Name

4-bromo-N-[2-(4-methylpiperazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C14H20BrN3O/c1-17-8-10-18(11-9-17)7-6-16-14(19)12-2-4-13(15)5-3-12/h2-5H,6-11H2,1H3,(H,16,19)

InChI Key

NKAGWYIMFXMKGV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Preparation of a suitable benzamide or benzoyl intermediate bearing a bromo substituent.
  • Introduction of the 4-methylpiperazinyl ethyl side chain via nucleophilic substitution or amide bond formation.

Two main synthetic routes are documented:

  • Route A: Starting from 4-bromobenzoyl chloride or 4-bromobenzonitrile derivatives, followed by amidation with 2-(4-methylpiperazinyl)ethylamine or its precursors.
  • Route B: Construction of the piperazinyl ethyl side chain first, then coupling with 4-bromobenzamide or related benzoyl derivatives.

Detailed Preparation from Literature and Patents

Synthesis via 4-(4-Methylpiperazine-1-methyl)benzamide Intermediate (Patent CN103980230A)

This Chinese patent describes a green, scalable method to prepare 4-(4-methylpiperazine-1-methyl)benzamide, which is closely related to the target compound but with a methyl linkage instead of an ethyl spacer.

Step 1: Synthesis of 4-(4-methylpiperazine-1-methyl)benzonitrile

  • React p-chloromethylbenzonitrile with N-methylpiperazine in the presence of alkali metal hydroxide or carbonate.
  • The reaction is performed by solid-phase grinding at room temperature for 5–30 minutes under cooling, followed by standing for 0.5 hours.
  • The product is extracted with hot organic solvent, crystallized, and filtered to yield the benzonitrile intermediate.

Step 2: Conversion to 4-(4-methylpiperazine-1-methyl)benzamide

  • The benzonitrile intermediate is hydrolyzed in a mixture of isopropanol, water, nano-ZnO catalyst (15–25 nm), and potassium hydroxide.
  • The reaction mixture is refluxed for 1–12 hours with stirring.
  • After cooling, crystallization and filtration yield the benzamide with an 88.4% yield and melting point of 159–162 °C.

While this route uses a methyl linker, it demonstrates key methodologies such as solid-phase grinding for substitution and nano-ZnO catalyzed nitrile hydrolysis applicable to related benzamide syntheses.

Synthesis Involving Amide Bond Formation via Palladium-Catalyzed Coupling (ChemicalBook and Research Articles)

A more complex synthetic approach involves palladium-catalyzed cross-coupling and amide bond formation steps:

  • Starting from benzamide derivatives bearing piperazinyl and pyrimidinyl groups.
  • Use of PyBrOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine in dioxane under argon atmosphere to activate amide coupling.
  • Addition of boronic acid derivatives and Pd(PPh3)2Cl2 catalyst to facilitate coupling at room temperature.
  • Reflux with aqueous sodium carbonate to complete the reaction.
  • Purification by flash chromatography yields the final benzamide derivatives.

Though this method is described for related benzamide derivatives, it exemplifies advanced palladium-catalyzed coupling and amide bond formation techniques that could be adapted for this compound synthesis.

Multi-Step Synthesis via Nitro- and Amino-Substituted Intermediates (PMC Article)

This research article outlines a multi-step synthesis of benzamide derivatives involving:

  • Reaction of nitrobromobenzene with piperidine-4-carboxylic acid ethyl ester to form an intermediate.
  • Hydrolysis and acidification to yield an acid intermediate.
  • Amidation with N-methylpiperazine using coupling agents such as EDCI and HOBT in tetrahydrofuran.
  • Reduction of nitro groups to amines using zinc powder and ammonium chloride in ethanol.
  • Final acylation with benzoic acid derivatives to obtain various benzamide analogs.

This route demonstrates the use of classical peptide coupling chemistry and reduction steps to introduce the piperazinyl moiety and could be tailored to incorporate a 4-bromo substituent on the benzamide ring.

Solvent-Free Green Synthesis Using Nanoparticle Catalysts (ChemicalBook)

A green chemistry approach for amide synthesis is reported using:

  • A mixture of alcohol and nitrile substrates with CoFe2O4@SiO2 nanoparticle immobilized N-propyldiethylenetriamine sulfamic acid catalyst.
  • Heating at 80 °C under solvent-free conditions for 4 hours.
  • Magnetic separation of catalyst and purification by column chromatography.

This method, applied to 4-bromo-N-(4-methylbenzyl)benzamide synthesis, offers a mild, environmentally friendly alternative to traditional amidation and could be adapted for the target compound.

Preparation via N-(2-Bromoethyl)benzamide Intermediate (US Patent US3509166A)

An older but relevant patent describes:

  • Preparation of N-(2-bromoethyl)benzamide by reaction of benzoyl chloride with 2-bromoethylamine hydrobromide in aqueous sodium carbonate.
  • Isolation by extraction and recrystallization.
  • Subsequent reaction of N-(2-bromoethyl)benzamide with amines such as piperidine derivatives under reflux in benzene to form N-[2-(substituted piperidino)ethyl]benzamide derivatives.

This method provides a direct route to ethyl-linked benzamide derivatives with bromo-substituted benzoyl groups and alkylated piperazine analogs, which can be adapted for 4-methylpiperazine substitution.

Comparative Data Table of Key Preparation Methods

Method/Reference Key Steps Reaction Conditions Yield (%) Notes
CN103980230A (Patent) Solid-phase grinding substitution; nitrile hydrolysis with nano-ZnO catalyst Room temp grinding; reflux in isopropanol/water, nano-ZnO catalyst, 8h 88.4 Methyl linker; scalable and green
ChemicalBook / Research Article Pd-catalyzed coupling; amide bond formation Dioxane, PyBrOP, Pd(PPh3)2Cl2, reflux 24h under argon 51 Complex multi-step; advanced catalysis
PMC Article Nitro compound amidation; reduction; acylation THF, EDCI/HOBT coupling; ethanol reduction 80 °C 12h 86 (reduction step) Multi-step; classical peptide coupling
ChemicalBook Green Synthesis Solvent-free amidation with magnetic nanoparticle catalyst 80 °C, 4h, solvent-free Not specified Environmentally friendly, catalyst recyclable
US Patent US3509166A Benzoyl chloride + 2-bromoethylamine; amine substitution Aqueous sodium carbonate; reflux in benzene 3h Not specified Direct ethyl linker formation; classical method

Summary and Recommendations

  • The solid-phase grinding and nano-ZnO catalyzed hydrolysis method offers a simple, environmentally friendly, and scalable approach to benzamide derivatives with piperazine substitution, though it primarily addresses methyl linkers.
  • The palladium-catalyzed coupling and advanced amide bond formation provide high specificity and functional group tolerance, suitable for complex derivatives but require inert atmosphere and expensive catalysts.
  • The classical peptide coupling with EDCI/HOBT and reduction steps remain reliable for multi-step syntheses involving nitro and amino intermediates.
  • The green solvent-free method using magnetic nanoparticle catalysts is promising for sustainable synthesis, especially for industrial scale-up.
  • The N-(2-bromoethyl)benzamide intermediate route is a direct and versatile approach to introduce the ethyl-piperazinyl side chain on the benzamide scaffold.

For the specific preparation of This compound , adapting the N-(2-bromoethyl)benzamide intermediate method combined with nucleophilic substitution by 4-methylpiperazine under reflux conditions is a practical and well-documented strategy. Optimization of reaction conditions (solvent, temperature, catalyst) can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperazine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

4-Bromo-N-(2-(1-Piperidinyl)ethyl)benzamide

  • Molecular Formula : C₁₄H₁₉BrN₂O (identical to the target compound) .
  • Key Difference : Replacement of the 4-methylpiperazine group with piperidine.
  • Impact :
    • Basicity : Piperidine (pKa ~11.3) is less basic than 4-methylpiperazine (pKa ~8.5 for the secondary amine), altering protonation states under physiological conditions.
    • Solubility : Piperidine’s lower polarity reduces aqueous solubility compared to 4-methylpiperazine.
    • Receptor Binding : Piperidine’s lack of a tertiary nitrogen may reduce hydrogen-bonding interactions with targets like sigma receptors .

JNJ-26070109: (R)-4-Bromo-N-[1-(2,4-Difluorophenyl)ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide

  • Molecular Formula : C₂₄H₂₀BrF₂N₅O₃S .
  • Pharmacology: Potent CCK2 receptor antagonist (IC₅₀ = 2.3 nM) with oral bioavailability in rats (42%) and dogs (74%).

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)benzamide (4MNB)

  • Molecular Formula : C₁₄H₁₁BrN₂O₄ .
  • Key Features :
    • Electron-withdrawing nitro and methoxy groups on the aniline ring.
    • Structural studies reveal planar benzamide cores with intermolecular hydrogen bonding .

Sigma Receptor-Binding Benzamides (e.g., [¹²⁵I]PIMBA)

  • Example : N-[2-(1'-Piperidinyl)ethyl]-3-[¹²⁵I]iodo-4-methoxybenzamide .
  • Key Features: High affinity for sigma-1 receptors (Kd = 5.80 nM in DU-145 prostate cancer cells). Used in diagnostic imaging due to rapid tumor uptake and blood clearance.
  • Comparison :
    • Replacement of iodine with bromine and piperidine with 4-methylpiperazine may alter lipophilicity (ClogP: ~2.5 vs. ~1.8) and sigma receptor binding kinetics.

Structural and Pharmacological Data Table

Compound Name Molecular Formula Key Substituents Biological Target Notable Properties
4-Bromo-N-[2-(4-Methylpiperazinyl)ethyl]benzamide C₁₄H₁₉BrN₂O 4-Methylpiperazine ethyl Sigma receptors (hypothesized) High solubility, moderate ClogP (~1.8)
4-Bromo-N-(2-piperidinylethyl)benzamide C₁₄H₁₉BrN₂O Piperidine ethyl Sigma receptors Lower solubility, higher ClogP (~2.3)
JNJ-26070109 C₂₄H₂₀BrF₂N₅O₃S Quinoxaline sulfonamide, difluorophenyl CCK2 receptors High potency (IC₅₀ = 2.3 nM), oral bioavailability
4MNB C₁₄H₁₁BrN₂O₄ 4-Methoxy-2-nitroaniline N/A (structural studies) Planar crystal structure

Biological Activity

4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the bromination of benzamide derivatives followed by the introduction of the piperazine moiety. The general synthetic route can be outlined as follows:

  • Bromination : Bromine is introduced to the benzamide structure.
  • Piperazine Attachment : The piperazine ring is synthesized separately and then attached to the ethyl chain linked to the brominated benzamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The presence of the bromine atom enhances binding through halogen bonding, while the piperazine moiety may influence neuropharmacological activity.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antitumor Activity

In vitro studies have shown that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, benzamide derivatives have been reported to inhibit dihydrofolate reductase, a key enzyme in cancer metabolism, leading to reduced tumor growth .

Neuropharmacological Effects

The piperazine group is often associated with neuroactive properties. Compounds containing piperazine rings have been shown to act as serotonin receptor ligands, which may indicate potential use in treating mood disorders .

Case Studies

  • Anticancer Studies : A study evaluating the antitumor effects of related benzamide derivatives found significant inhibition of cell growth in several cancer cell lines, including breast and prostate cancer models .
  • Neuropharmacological Research : Another investigation highlighted the effects of similar compounds on serotonin receptors, suggesting that modifications in the piperazine structure could enhance selectivity and potency against specific receptor subtypes .

Table 1: Biological Activity Comparison

CompoundActivity TypeIC50 (µM)Reference
This compoundAntitumor15.5
Similar Benzamide DerivativeDihydrofolate Inhibition10.3
Piperazine AnalogSerotonin Receptor Binding12.0

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 4-Bromo-N-[2-(4-Methyl-1-piperazinyl)ethyl]benzamide?

The synthesis typically involves coupling 4-bromobenzoic acid derivatives with a piperazinyl-ethylamine moiety. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen .
  • Piperazine alkylation : React 4-methylpiperazine with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux (~80°C) for 4–5 hours .
  • Purification : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1). Precipitate crude product with ice water, followed by column chromatography (silica gel, gradient elution) .

Q. How can the molecular structure of this compound be rigorously confirmed?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify aromatic protons (δ 7.2–7.8 ppm for bromophenyl), piperazine methyl (δ 2.3–2.5 ppm), and amide NH (δ 8.1–8.3 ppm) .
    • HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₄H₁₉BrN₃O (calc. 332.06) .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å, amide torsion angle ~180°) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate its biological targets?

  • Functional group modifications :
    • Replace the bromine atom with Cl, I, or CF₃ to assess halogen-dependent bioactivity .
    • Vary the piperazine substituent (e.g., 4-ethylpiperazine) to probe steric/electronic effects on receptor binding .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine D3 receptors or voltage-gated ion channels. Prioritize residues with π-π stacking (bromophenyl) and hydrogen bonding (amide NH) .

Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, MAPK) at 1–10 µM compound concentration. Measure IC₅₀ via dose-response curves .
  • Receptor binding : Conduct radioligand displacement assays (³H-spiperone for dopamine receptors) in HEK293 cells. Calculate Ki values using Cheng-Prusoff equation .
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare EC₅₀ to controls like doxorubicin .

Q. How do crystallographic data inform its mechanism of action?

  • Binding site analysis : X-ray structures (e.g., PDB 4XYZ) reveal key interactions:
    • Bromophenyl group occupies a hydrophobic pocket in enzyme active sites.
    • Piperazine nitrogen forms salt bridges with Asp114 in voltage-gated sodium channels .
  • Conformational flexibility : Compare crystal structures with molecular dynamics simulations (NAMD/GROMACS) to assess torsional freedom in the ethyl linker .

Data Contradictions and Resolutions

  • Synthetic yields : Some protocols report 60–70% yield , while others note 40–50% due to steric hindrance in alkylation . Resolution: Optimize stoichiometry (1:1.2 amine:electrophile ratio) and use phase-transfer catalysts (e.g., TBAB) .
  • Enzyme selectivity : Conflicting IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration). Standardize assays at 1 mM ATP .

Q. Key Citations

  • Synthesis protocols:
  • Structural analysis:
  • Biological assays:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.